molecular formula C6H12ClN3 B1452508 4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride CAS No. 1333975-87-3

4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B1452508
CAS No.: 1333975-87-3
M. Wt: 161.63 g/mol
InChI Key: HMUNAADVAIPDPM-UHFFFAOYSA-N
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Description

“4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Optically Active 1H-Imidazole Derivatives : A study by Jasiński et al. (2008) discussed the synthesis of new optically active 1H-imidazole derivatives, showcasing the compound's role in chemical transformations and synthesis.

  • Synthesis of New 2-Azaadenines and 2-Azahypoxanthines : Research by Andersen and Pedersen (1986) detailed the synthesis of new biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines from 4-diazo-4H-imidazoles, showing the compound's importance in producing potential biological agents.

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives : A study by Bekircan and Bektaş (2008) involved synthesizing Schiff and Mannich bases from ethyl imidate hydrochlorides, demonstrating the compound's utility in organic synthesis.

Applications in Pharmacology and Drug Synthesis

  • Medetomidine Synthesis : Kudzma and Turnbull (1991) detailed an expedient synthesis of a compound closely related to 4-ethyl-1-methyl-1H-imidazol-5-amine, used as an α2-adrenergic agonist in medetomidine (Kudzma & Turnbull, 1991).

  • Antihypertensive Agent Research : A molecule structurally similar to 4-ethyl-1-methyl-1H-imidazol-5-amine, detailed in the work by Aayisha et al. (2019), plays a significant role in treating hypertension and acts as a potential I1 imidazoline receptor agonist.

  • Synthesis and Activity of Antiulcer Agents : Research on new imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the compound's potential in medicinal chemistry, was conducted by Starrett et al. (1989).

Miscellaneous Applications

  • Purine and Pyrimidine Interconversion Studies : The study by Cusack, Shaw, & Logemann (1980) investigated the interconversion of some intermediates in the de novo biosynthesis of purine nucleotides, showing the compound's relevance in biochemical pathways.

  • Adrenergic Receptor Research : A study by Hamada et al. (1985) focused on N-substituted imidazolines and their action on alpha- and beta-adrenergic receptors, underscoring the compound's pharmacological significance.

Properties

IUPAC Name

5-ethyl-3-methylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-5-6(7)9(2)4-8-5;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUNAADVAIPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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